molecular formula C23H18ClFN2O3 B4929245 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Numéro de catalogue B4929245
Poids moléculaire: 424.8 g/mol
Clé InChI: MIFNCBCJXHAXIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) research. CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to severe respiratory and digestive problems. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a critical role in regulating the transport of chloride ions across epithelial cell membranes.

Mécanisme D'action

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide selectively inhibits the CFTR channel by binding to the cytoplasmic side of the channel pore, which prevents the movement of chloride ions across the epithelial cell membrane. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have a high affinity for the closed state of the CFTR channel, which makes it an effective inhibitor of CFTR-mediated chloride transport.
Biochemical and Physiological Effects
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have several biochemical and physiological effects in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can increase the airway surface liquid height and improve the mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a selective inhibitor of the CFTR channel, which makes it a valuable tool for studying the role of CFTR in epithelial ion transport. Another advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied and characterized, which makes it a well-established tool for CF research. However, one limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Another limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may not fully recapitulate the complex pathophysiology of CF, which may limit its translational potential.

Orientations Futures

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several potential future directions in CF research. One direction is to develop more potent and selective CFTR inhibitors that can overcome the limitations of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. Another direction is to explore the combination therapy of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide with other CFTR modulators, such as correctors and potentiators, to enhance the efficacy of CFTR restoration in CF patients. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may have potential applications in other epithelial ion transport disorders, such as diarrhea and polycystic kidney disease, which warrants further investigation.

Méthodes De Synthèse

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide was first synthesized by Robert Bridges and his colleagues at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the preparation of 2-amino-4-chloro-5-fluorobenzoic acid, which is then reacted with 2-chloro-4-fluorobenzoyl chloride to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole with 3-propoxybenzoyl chloride to form N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.

Applications De Recherche Scientifique

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can selectively inhibit the CFTR channel, leading to increased airway surface liquid height and improved mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.

Propriétés

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3/c1-2-10-29-17-5-3-4-14(11-17)22(28)26-16-7-9-21-20(13-16)27-23(30-21)18-8-6-15(25)12-19(18)24/h3-9,11-13H,2,10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFNCBCJXHAXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.